Cas no 124358-24-3 (Ethyl 2-methyl-5-nitrobenzoate)
Ethyl 2-methyl-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-methyl-5-nitrobenzoate
- 2-METHYL-5-NITROBENZOIC ACID ETHYL ESTER
- SureCN550516
- TL8007223
- AKOS009486127
- SCHEMBL550516
- 124358-24-3
- F78616
- MFCD11111004
- DTXSID50594303
- Ethyl-2-Methyl-5-nitro benzoate
- OWSPBONPFGBEFL-UHFFFAOYSA-N
- DB-164483
-
- MDL: MFCD11111004
- Inchi: 1S/C10H11NO4/c1-3-15-10(12)9-6-8(11(13)14)5-4-7(9)2/h4-6H,3H2,1-2H3
- InChI Key: OWSPBONPFGBEFL-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C(C=CC=1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 209.06883
- Monoisotopic Mass: 209.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- PSA: 72.12
Ethyl 2-methyl-5-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D401778-25g |
ethyl 2-methyl-5-nitrobenzoate |
124358-24-3 | 97% | 25g |
$1500 | 2024-06-05 | |
| eNovation Chemicals LLC | D401778-100g |
ethyl 2-methyl-5-nitrobenzoate |
124358-24-3 | 97% | 100g |
$3200 | 2024-06-05 | |
| Oakwood | 446040-250mg |
Ethyl 2-methyl-5-nitrobenzoate |
124358-24-3 | 98% | 250mg |
$38.00 | 2024-07-19 | |
| Oakwood | 446040-1g |
Ethyl 2-methyl-5-nitrobenzoate |
124358-24-3 | 98% | 1g |
$75.00 | 2024-07-19 | |
| Oakwood | 446040-5g |
Ethyl 2-methyl-5-nitrobenzoate |
124358-24-3 | 98% | 5g |
$225.00 | 2024-07-19 | |
| Oakwood | 446040-25g |
Ethyl 2-methyl-5-nitrobenzoate |
124358-24-3 | 98% | 25g |
$675.00 | 2024-07-19 | |
| eNovation Chemicals LLC | D401778-25g |
ethyl 2-methyl-5-nitrobenzoate |
124358-24-3 | 97% | 25g |
$1500 | 2025-02-27 | |
| eNovation Chemicals LLC | D401778-100g |
ethyl 2-methyl-5-nitrobenzoate |
124358-24-3 | 97% | 100g |
$3200 | 2025-02-27 | |
| A2B Chem LLC | AE41000-250mg |
2-METHYL-5-NITROBENZOIC ACID ETHYL ESTER |
124358-24-3 | 98% | 250mg |
$38.00 | 2024-04-20 | |
| A2B Chem LLC | AE41000-1g |
2-METHYL-5-NITROBENZOIC ACID ETHYL ESTER |
124358-24-3 | 98% | 1g |
$75.00 | 2024-04-20 |
Ethyl 2-methyl-5-nitrobenzoate Suppliers
Ethyl 2-methyl-5-nitrobenzoate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on Ethyl 2-methyl-5-nitrobenzoate
Ethyl 2-methyl-5-nitrobenzoate (CAS No. 124358-24-3): A Comprehensive Overview
Ethyl 2-methyl-5-nitrobenzoate (CAS No. 124358-24-3) is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid has garnered attention due to its unique structural properties and potential applications in various scientific domains. The compound's molecular structure, characterized by a nitro group and an ethyl ester, makes it a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
The chemical formula of Ethyl 2-methyl-5-nitrobenzoate is C9H9O4, reflecting its composition of carbon, hydrogen, and oxygen atoms. The presence of the nitro group (NO2) at the 5-position and the ethyl ester (COOCH2CH3) at the 2-position contributes to its reactivity and functionality. This arrangement allows for diverse chemical transformations, making it a valuable building block in organic synthesis.
In recent years, the interest in nitroaromatic compounds has surged due to their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Specifically, Ethyl 2-methyl-5-nitrobenzoate has been studied for its potential applications in the development of novel therapeutic agents. Researchers have explored its derivatives as candidates for antimicrobial, anti-inflammatory, and anticancer properties. The nitro group's ability to participate in nucleophilic substitution reactions provides a strategic handle for further functionalization, enabling the design of complex molecular architectures.
The synthesis of Ethyl 2-methyl-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by esterification. This process highlights the compound's utility as a precursor in multi-step synthetic routes. Advanced techniques such as catalytic hydrogenation have also been employed to modify its structure, leading to new derivatives with enhanced biological activity. These synthetic methodologies underscore the compound's importance in industrial and academic research settings.
One of the most compelling aspects of Ethyl 2-methyl-5-nitrobenzoate is its role in drug discovery. The nitro group's electronic properties make it an attractive moiety for modulating biological targets. Recent studies have demonstrated its potential in inhibiting enzymes involved in inflammatory pathways, suggesting therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's ability to interact with biological membranes has been investigated, opening avenues for applications in neuropharmacology.
The pharmacokinetic profile of derivatives of Ethyl 2-methyl-5-nitrobenzoate has also been a focus of research. Studies have shown that modifications to its structure can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. This knowledge is crucial for optimizing drug candidates and ensuring their efficacy and safety. The compound's versatility as a scaffold for drug design continues to inspire new investigations into its pharmacological potential.
The analytical characterization of Ethyl 2-methyl-5-nitrobenzoate is another area where advancements have been made. Modern analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provide detailed insights into its molecular structure and purity. These methods are essential for ensuring the quality and consistency of the compound during synthesis and application.
In conclusion, Ethyl 2-methyl-5-nitrobenzoate (CAS No. 124358-24-3) represents a fascinating compound with broad applications in chemistry and medicine. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As ongoing studies continue to uncover new possibilities for this compound, its significance in scientific innovation is likely to grow even further.
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